molecular formula C16H19N5O2 B2984161 4-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine CAS No. 2415463-40-8

4-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B2984161
CAS No.: 2415463-40-8
M. Wt: 313.361
InChI Key: USTVKEFWVPRNMH-UHFFFAOYSA-N
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Description

4-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring fused with an octahydropyrrolo[3,4-c]pyrrole moiety, which is further substituted with a 5-methyl-1,2-oxazole-3-carbonyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the oxazole ring through a cyclization reaction involving 2-aminophenol and an aldehyde under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, such as metal catalysts or nanocatalysts, to facilitate the cyclization and condensation reactions . Additionally, continuous flow reactors and automated synthesis platforms are often employed to scale up the production process while maintaining consistency and efficiency .

Mechanism of Action

The mechanism of action of 4-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing catalysis . Additionally, it can modulate signaling pathways by interacting with receptors and altering their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its combination of the oxazole, pyrimidine, and octahydropyrrolo[3,4-c]pyrrole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-10-3-4-17-16(18-10)21-8-12-6-20(7-13(12)9-21)15(22)14-5-11(2)23-19-14/h3-5,12-13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTVKEFWVPRNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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